1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a 4-methoxyphenyl group and a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anti-inflammatory, and antioxidant properties . The methoxyphenyl group is known to enhance pharmacokinetic properties such as membrane permeability and metabolic stability, while the tetrahydroquinoline core may contribute to interactions with biological targets via hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-16-9-6-14(11-12(16)3-10-17(21)22)20-18(23)19-13-4-7-15(24-2)8-5-13/h4-9,11H,3,10H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDNEMOUPQSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a methoxyphenyl group and a tetrahydroquinoline moiety, which are known to influence its biological properties.
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : The presence of the methoxy group enhances electron donation capabilities, contributing to antioxidant properties. This has been linked to potential protective effects against oxidative stress in cellular models .
- Anticancer Properties : Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For instance, related compounds have demonstrated efficacy against various cancer cell lines .
- Neuroprotective Effects : Some analogs have been reported to possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives in vitro. The results indicated that specific substitutions on the tetrahydroquinoline ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers tested a related compound in a model of neurodegeneration induced by oxidative stress. The compound demonstrated significant neuroprotective effects by reducing markers of oxidative damage and enhancing cell viability .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea (C₁₅H₁₄N₂O₃·H₂O)
Other Urea Analogues
- Lack of Tetrahydroquinoline Core: Simpler urea derivatives (e.g., phenylurea) show reduced target specificity due to the absence of the rigid, planar tetrahydroquinoline system, which may enhance binding to enzymes or receptors .
Chalcone Derivatives with Methoxyphenyl Groups
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)
- Structural Differences : Features an α,β-unsaturated ketone (chalcone backbone) instead of a urea linker.
- Biological Activity : Demonstrates potent anti-inflammatory and antioxidant effects in PC12 cells (EC₅₀ ≈ 10 μM), attributed to the methoxy and hydroxyl groups’ electron-donating effects .
- SAR Insights : The absence of a urea group in chalcones reduces hydrogen-bonding capacity but enhances conjugation-driven radical stabilization .
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl Acrylate (Compound 1d)
- Modifications : Introduces an acrylate ester to improve bioavailability.
- Dose-Dependent Efficacy : Shows stronger antioxidant activity than Compound 1 at 20 μM, suggesting ester groups may enhance cell permeability .
Tetrahydroquinoline-Based Compounds
1-(2-tert-Butyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanone
- Structural Differences: Replaces the urea group with an ethanone moiety.
- Synthetic Route: Prepared via palladium-catalyzed decarboxylative alkylation, highlighting the versatility of tetrahydroquinoline scaffolds in medicinal chemistry .
- Activity Implications : The ketone group may facilitate nucleophilic interactions, differing from the urea’s hydrogen-bonding profile .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can purity be optimized?
- Methodology : Utilize stepwise urea bond formation via nucleophilic substitution between 4-methoxyphenyl isocyanate and the tetrahydroquinolin-6-amine derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and urea linkage. For example, the methoxy group at C4 of the phenyl ring shows a singlet at ~3.8 ppm in ¹H NMR. Infrared spectroscopy (IR) can validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What solvent systems are suitable for solubility testing in biological assays?
- Methodology : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to confirm absence of aggregation. For low solubility, employ co-solvents like PEG-400 or cyclodextrin-based formulations, and validate stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using design of experiments (DOE)?
- Methodology : Apply factorial design (e.g., 2³ factorial) to evaluate variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. For example, highlights DOE’s role in minimizing trial-and-error approaches, while emphasizes parameter interaction analysis. Post-optimization, validate reproducibility across three batches .
Q. What computational strategies predict the compound’s binding affinity to target proteins, and how can discrepancies with experimental data be resolved?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Compare results with experimental IC₅₀ values from enzyme inhibition assays. If discrepancies arise, use molecular dynamics simulations (GROMACS) to assess protein-ligand stability. ’s ICReDD framework advocates integrating computational predictions with experimental validation to refine models .
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact bioactivity, and what statistical tools analyze these structure-activity relationships (SAR)?
- Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -Cl) and test in vitro. Use multivariate analysis (e.g., partial least squares regression) to correlate substituent Hammett constants with activity. ’s SAR framework for urea derivatives provides a template for interpreting electronic effects on potency .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use meta-analysis to identify confounding variables (e.g., assay temperature, cell line variability). ’s AI-driven "smart laboratories" propose real-time data adjustment to harmonize results. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
